(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C28H28FNO4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H28FNO4/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32)/t16-,24-,27-/m0/s1 |
InChI Key |
ABSKJGYIWZMOAF-UIJXRGEYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1CC1)C2=CC3=C(CC[C@H](O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |
Canonical SMILES |
CC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorinated aromatic ring, and the construction of the chromenyl moiety. Common synthetic routes may involve the use of cyclopropanation reactions, aromatic substitution reactions, and cyclization reactions under specific conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications:
- Antidepressant Activity : The compound has been investigated for its effects on nicotinic acetylcholine receptors, which are implicated in mood regulation and cognitive function. Studies suggest that derivatives targeting these receptors may offer new avenues for treating depression and anxiety disorders .
- Antimicrobial Properties : Similar compounds within the class of naphthyridine derivatives have shown antibacterial activity comparable to established antibiotics like ciprofloxacin. This suggests that (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid may also possess antimicrobial properties .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and multiple sclerosis .
Therapeutic Applications
The therapeutic applications of (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid can be categorized as follows:
Case Studies
- Nicotinic Receptor Modulation : A study highlighted the effectiveness of compounds similar to (2S,3R)-3-cyclopropyl in modulating nicotinic acetylcholine receptors, leading to improved cognitive functions in animal models .
- Antimicrobial Efficacy : Comparative analyses have shown that derivatives of naphthyridine structures exhibit significant antibacterial activity against various strains of bacteria, indicating the potential for clinical applications in treating infections .
Mechanism of Action
The mechanism of action of (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research and Analytical Considerations
- Synthesis Challenges : The target compound’s stereochemistry and polycyclic framework require advanced asymmetric synthesis techniques, such as chiral catalysis or enzymatic resolution .
- Characterization Methods : UV and NMR spectroscopy () are critical for verifying stereochemistry and substituent placement in such complex molecules.
- Regulatory Aspects : Impurity profiling () is essential for compliance with pharmaceutical guidelines, particularly for chiral centers and halogenated byproducts .
Biological Activity
The compound (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a cyclopropyl group and a fluorinated aromatic ring, which may contribute to its biological activity.
Molecular Formula : C28H28FNO4
Molecular Weight : 461.5 g/mol
IUPAC Name : (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly G protein-coupled receptors (GPCRs). GPCRs are integral to various signaling pathways and play crucial roles in cellular communication and response to external stimuli. The compound may modulate the activity of these receptors, leading to therapeutic effects in various conditions.
Target Interactions
Research indicates that similar compounds often interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation and cognitive function. For instance, studies have shown that related structures can act as antagonists at α4β2-nAChRs, potentially offering anxiolytic and antidepressant effects .
Pharmacological Profile
The pharmacological profile of (2S,3R)-3-cyclopropyl-3... includes:
- Antidepressant Activity : Compounds with similar structures have demonstrated efficacy in animal models for depression. They exhibit significant inhibition of norepinephrine and dopamine uptake, suggesting a potential role in mood modulation .
- Anxiolytic Effects : Behavioral assays indicate that related compounds can reduce anxiety-like behaviors in rodents, further supporting their therapeutic potential .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on nAChR Antagonists : A study highlighted the efficacy of nAChR antagonists in reducing anxiety and depression symptoms in animal models. The compound's mechanism was linked to its ability to modulate neurotransmitter release through nAChR inhibition .
- Toxicological Assessments : Preclinical safety profiles were established for similar compounds, showing good tolerability across various animal models (mice, rats, dogs). These studies indicated acceptable pharmacokinetic and metabolic profiles for therapeutic development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C28H28FNO4 |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | (2S,3R)-3-cyclopropyl... |
| Antidepressant Activity | Effective in animal models |
| Anxiolytic Effects | Significant reduction in anxiety |
| Toxicity Profile | Well-tolerated in preclinical studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
